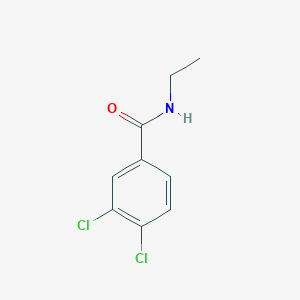

3,4-dichloro-N-ethylbenzamide

Description

Contextualizing Halogenated Benzamides in Modern Chemical Synthesis

Halogenated benzamides are crucial intermediates and building blocks in modern organic synthesis. The presence of halogen atoms, such as chlorine, on the aromatic ring significantly influences the molecule's electronic properties and reactivity. These electron-withdrawing groups can activate the benzene (B151609) ring for certain types of reactions and provide a handle for further chemical modifications through cross-coupling reactions. vulcanchem.com

Modern synthetic strategies, including photocatalysis and transition-metal-catalyzed C-H activation, have been developed for the efficient synthesis and functionalization of halogenated benzamides. acs.org These methods offer milder reaction conditions and greater efficiency compared to traditional approaches. The resulting functionalized benzamides are precursors to a wide array of more complex molecules used in various fields.

Fundamental Research Significance of Substituted Benzamide (B126) Structures

The substituted benzamide scaffold is of fundamental importance in scientific research, particularly in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. ipinnovative.comresearchgate.net The amide bond is a key feature in many biologically active molecules and pharmaceuticals.

The specific substitution pattern on the benzamide structure is critical to its function. For instance, different halogenation patterns on the benzene ring or various substituents on the amide nitrogen can dramatically alter a compound's biological efficacy and target specificity. nih.gov Researchers often synthesize libraries of substituted benzamides to explore structure-activity relationships (SAR), aiming to optimize properties like potency and metabolic stability. nih.gov This makes the benzamide framework a versatile and valuable tool for developing new therapeutic agents and functional materials. mdpi.com

Scope and Research Directions Pertaining to 3,4-dichloro-N-ethylbenzamide

Given the established roles of its structural components, the research directions for this compound can be inferred. The 3,4-dichlorinated aromatic motif is present in numerous herbicides and pesticides, suggesting potential applications in agrochemical research. researchgate.net The compound itself could be screened for such biological activities.

Furthermore, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. The chlorine atoms on the benzene ring can be replaced or used in coupling reactions to build larger molecular architectures. Research could focus on using this compound as a starting material for creating novel pharmaceutical candidates or functional materials. Its structural similarity to other biologically active dichlorinated benzamides suggests it could be a lead compound for investigating new inhibitors for enzymes or protein-ligand interactions. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

5980-29-0 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

3,4-dichloro-N-ethylbenzamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

AAWBPQBSUNBNCO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of Halogenated N Ethylbenzamides

Vibrational Spectroscopy for Molecular Fingerprinting and Conformation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. These methods measure the vibrational energies of molecular bonds, which are unique to the compound's structure.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of a compound provides a distinct pattern of absorption bands corresponding to the vibrational modes of its functional groups. For 3,4-dichloro-N-ethylbenzamide, the spectrum is dominated by vibrations of the amide group, the dichlorinated aromatic ring, and the ethyl substituent.

Key vibrational bands for related dichlorobenzamides typically appear in the following regions:

N-H Stretch: For a secondary amide like this compound, a single, sharp to moderately broad absorption band is expected in the region of 3350-3250 cm⁻¹.

C-H (Aromatic) Stretch: These absorptions are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-H (Aliphatic) Stretch: The ethyl group gives rise to asymmetric and symmetric stretching vibrations between 3000 and 2850 cm⁻¹. pressbooks.pub

Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, expected to appear strongly around 1680-1640 cm⁻¹. pressbooks.pub Its position can be influenced by hydrogen bonding.

Amide II (N-H Bend and C-N Stretch): This band, characteristic of secondary amides, typically appears between 1570 and 1515 cm⁻¹.

C=C (Aromatic) Stretch: The benzene (B151609) ring exhibits several stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-Cl Stretch: The stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ range.

Table 1: Representative FT-IR Bands for Dichlorobenzamides This table is based on data for 3,4-dichlorobenzamide (B1295324) and general spectroscopic principles.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300 | Medium-Strong | N-H Stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2975-2850 | Medium | Aliphatic C-H Stretch (Ethyl) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium-Strong | N-H Bending (Amide II) |

| 1600, 1575, 1470 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1100-800 | Strong | C-Cl Stretch |

Raman Spectroscopy Investigations

Raman spectroscopy is complementary to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This often results in strong signals for symmetric, non-polar bonds and aromatic rings, while polar groups like C=O may show weaker signals.

Experimental Raman data for the parent compound, 3,4-dichlorobenzamide, shows characteristic bands for the aromatic system and the chlorine substituents. nih.gov The spectrum of this compound would be very similar, with additional features from the ethyl group. Symmetrical vibrations of the dichlorobenzene ring are expected to be particularly prominent.

Table 2: Representative Raman Bands for Dichlorobenzamides This table is based on data for 3,4-dichlorobenzamide and general spectroscopic principles. nih.govresearchgate.net

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 | Strong | Aromatic C-H Stretch |

| ~1650 | Weak | C=O Stretch (Amide I) |

| ~1580 | Very Strong | Aromatic C=C Ring Stretch |

| ~1280 | Medium | Aromatic Ring Vibration |

| ~830 | Medium | Ring Breathing Mode (para-disubstituted pattern) |

| ~700-300 | Strong | C-Cl Deformations/Stretches |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Detail

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be assembled.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the three aromatic protons, the amide proton, and the two sets of protons in the ethyl group.

Aromatic Region (δ 7.5-8.0 ppm): The three protons on the dichlorinated ring will appear as a complex pattern. The proton at position 5 is expected to be a doublet of doublets (dd) due to coupling with its two neighbors. The proton at position 2 would likely be a doublet (d), as would the proton at position 6.

Amide Region (δ ~8.0-8.5 ppm): The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

Aliphatic Region (δ 1.0-3.5 ppm): The N-ethyl group will present a characteristic ethyl pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will be deshielded and appear as a quartet (q) around δ 3.4 ppm. The methyl protons (-CH₃) will be further upfield, appearing as a triplet (t) around δ 1.2 ppm. sigmaaldrich.comchemistrysteps.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity |

| H (Aromatic, C2-H) | ~7.8 | d |

| H (Aromatic, C5-H) | ~7.6 | dd |

| H (Aromatic, C6-H) | ~7.9 | d |

| N-H (Amide) | ~8.2 | br s |

| -CH₂- (Ethyl) | ~3.4 | q |

| -CH₃ (Ethyl) | ~1.2 | t |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: six for the aromatic ring, one for the carbonyl group, and two for the ethyl group.

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is typically found in this downfield region.

Aromatic Carbons (δ ~125-140 ppm): The six aromatic carbons will have distinct chemical shifts. The two carbons directly bonded to chlorine (C-3 and C-4) will be significantly shifted. The carbon attached to the carbonyl group (C-1) will also be in this region. The signals for C-2, C-5, and C-6 will appear as well.

Aliphatic Carbons (δ ~14-40 ppm): The ethyl group carbons appear in the upfield region. The methylene carbon (-CH₂-) bonded to the nitrogen is expected around δ 40 ppm, while the terminal methyl carbon (-CH₃) will be around δ 15 ppm. sigmaaldrich.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| C=O (Carbonyl) | ~167 |

| C1 (Aromatic) | ~135 |

| C2 (Aromatic) | ~128 |

| C3 (Aromatic, C-Cl) | ~132 |

| C4 (Aromatic, C-Cl) | ~134 |

| C5 (Aromatic) | ~130 |

| C6 (Aromatic) | ~126 |

| -CH₂- (Ethyl) | ~40 |

| -CH₃ (Ethyl) | ~15 |

Advanced Multi-Nuclear NMR Techniques (e.g., 19F NMR in Halogenated Systems)

While the user prompt mentions ¹⁹F NMR, this technique is only applicable to compounds containing fluorine. For this compound, other advanced NMR techniques would be more relevant for a deeper structural analysis. For instance, Chlorine NMR (³⁵Cl and ³⁷Cl) could, in principle, directly probe the environment of the halogen atoms. However, chlorine nuclei are quadrupolar, which leads to very broad signals, making the technique challenging and often impractical for large molecules.

A more applicable advanced technique would be Nitrogen-15 (¹⁵N) NMR . Although ¹⁵N has low natural abundance and sensitivity, it can provide direct information about the electronic environment of the amide nitrogen atom. This could be useful for studying hydrogen bonding interactions and conformational changes around the amide bond. Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all the ¹H and ¹³C signals and confirming the connectivity between the ethyl group and the benzamide (B126) core. nih.gov

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For aromatic amides like this compound, electron impact ionization typically leads to the formation of a molecular ion (M⁺) peak, which confirms the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic M+2 and M+4 peaks, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of aromatic amides is well-documented. A common and significant fragmentation pathway involves the cleavage of the N–CO bond, leading to the formation of a stable, resonance-stabilized benzoyl cation. nih.govyoutube.com In the case of this compound, this would result in a prominent peak corresponding to the 3,4-dichlorobenzoyl cation. This cation can further lose a molecule of carbon monoxide (CO) to form a dichlorophenyl cation. youtube.com Another expected fragmentation is the loss of the ethyl group. The analysis of the parent compound, N-ethylbenzamide, shows a top peak at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.govnih.gov

Based on these principles, the predicted major fragments for this compound in a GC-MS spectrum are detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 217/219/221 | [C₉H₉Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 188/190/192 | [C₇H₄Cl₂NO]⁺ | Loss of ethyl group (-C₂H₅) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | Alpha-cleavage of N-CO bond, forming the 3,4-dichlorobenzoyl cation |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from the 3,4-dichlorobenzoyl cation |

| 72 | [C₃H₆NO]⁺ | Cleavage resulting in the ethylamide fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. researchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. researchgate.net LC-MS is particularly useful for analyzing halogenated compounds in various matrices. nih.gov

For a compound like this compound, reverse-phase liquid chromatography would typically be employed for separation. Following separation, the analyte would be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Unlike the hard ionization of EI in GC-MS, these are "soft" ionization techniques that typically result in a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.org This provides a clear and accurate determination of the molecular weight. For this compound, the expected [M+H]⁺ ion would appear at m/z 218, with its corresponding isotopic peaks at m/z 220 and 222.

LC coupled with tandem mass spectrometry (LC-MS/MS) can be used to elicit further structural information by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate specific fragment ions, which aids in definitive identification, especially in complex samples. plos.org

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, allowing for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of similar dichlorobenzamide structures provides insight into the expected findings. researchgate.netiucr.org For instance, in the crystal structure of 2,6-dichlorobenzamide, the amide group is significantly twisted relative to the plane of the benzene ring. iucr.org It is also common for amide molecules in a crystal lattice to be linked by intermolecular hydrogen bonds, often forming one-dimensional chains. iucr.org A crystallographic study of this compound would precisely define its molecular conformation, including the planarity of the benzamide group and the orientation of the N-ethyl substituent, as well as detail how the molecules pack together in the solid state through interactions like hydrogen bonding and π-π stacking.

Elemental Analysis and Complementary Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine should closely match the theoretical values calculated from its molecular formula, C₉H₉Cl₂NO. youtube.com This comparison serves as a crucial check of the sample's purity and the correctness of its assigned formula.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 49.57% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.16% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.51% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.42% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.34% |

| Total Molecular Weight | 218.083 g/mol |

In addition to elemental analysis, other spectroscopic techniques are vital for a comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Infrared (IR) spectroscopy is used to identify the functional groups present, such as the C=O and N-H stretches of the amide group and the C-Cl stretches of the chlorinated aromatic ring.

Computational Chemistry and Quantum Mechanical Investigations of 3,4 Dichloro N Ethylbenzamide Systems

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 3,4-dichloro-N-ethylbenzamide. DFT calculations, often employing hybrid functionals such as B3LYP, provide a balance between accuracy and computational cost, making them suitable for studying drug-like molecules. nih.gov These calculations can elucidate various molecular characteristics, including optimized geometry, electronic transitions, and reactivity descriptors. nih.gov

Geometry optimization is a fundamental computational process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule. arxiv.org This process is crucial as the optimized geometry is the basis for analyzing a molecule's characteristics and structure. arxiv.org For this compound, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level, can be used to determine the most stable three-dimensional arrangement of its atoms. nih.gov The optimization process involves iteratively calculating the energy and forces on the atoms until a stationary point on the potential energy surface is located. arxiv.org The absence of imaginary frequencies in subsequent frequency calculations confirms that the optimized structure is a true minimum. nih.gov

The exploration of the conformational energy landscape involves identifying various low-energy conformations (conformers) of the molecule. openreview.net This can be achieved by sampling different starting geometries, often generated through methods like the ETKG algorithm, followed by geometry optimization. openreview.netconflex.net The relative energies of these conformers provide insight into the molecule's flexibility and the probability of adopting specific shapes. For this compound, the rotation around the amide bond and the ethyl group's orientation are key degrees of freedom that would define its conformational landscape.

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl (para) | 1.74 Å |

| C-Cl (meta) | 1.73 Å | |

| C=O | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C-C-Cl (para) | 119.5° |

| C-C-Cl (meta) | 120.5° | |

| O=C-N | 122.0° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

| C-C(O)-N-C | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wuxibiology.comimperial.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is likely to be localized on the dichlorophenyl ring and the amide group, which are electron-rich regions. The LUMO, conversely, would be distributed over the aromatic ring and the carbonyl group, indicating potential sites for nucleophilic attack. wuxibiology.com The HOMO-LUMO gap can be used to calculate various global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound Note: This table contains hypothetical data for illustrative purposes. The values are representative of what might be obtained from DFT calculations.

| Descriptor | Formula | Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.2 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.2 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net Green areas signify neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, making these sites potential targets for electrophiles or hydrogen bond donors. researchgate.net The area around the amide hydrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. researchgate.net The MEP provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.defaccts.de It transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. uni-muenchen.deaiu.edu A key aspect of NBO analysis is the examination of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. uni-muenchen.deresearchgate.net

Non-linear optical (NLO) materials have applications in various fields of science and technology. mdpi.com Computational methods, particularly DFT, can be employed to predict the NLO properties of molecules. nih.gov The key NLO property is the hyperpolarizability (β), which describes the non-linear response of a molecule to an applied electric field. nih.gov Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net

For a molecule like this compound, the presence of an electron-donating group (the ethylamino group) and an electron-withdrawing group (the dichlorophenyl ring) connected through a π-conjugated system can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. nih.gov DFT calculations can be used to compute the static and dynamic hyperpolarizabilities, providing a theoretical assessment of its potential as an NLO material. researchgate.netrsc.org A smaller HOMO-LUMO gap is often correlated with a larger hyperpolarizability. researchgate.net

Table 3: Illustrative Calculated NLO Properties for a Benzamide (B126) Derivative Note: This table presents hypothetical data for illustrative purposes. The values are representative of what might be obtained from DFT calculations.

| Property | Symbol | Value |

| Dipole Moment | µ | 3.5 D |

| Mean Polarizability | α | 25 x 10-24 esu |

| First Hyperpolarizability | β | 15 x 10-30 esu |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Modeling

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. bnl.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule like this compound. uq.edu.au These simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as its interaction with a protein or a membrane. researchgate.netresearchgate.net

An MD simulation requires a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The Automated Topology Builder (ATB) is a tool that can generate force field topologies for small molecules like this compound, making them suitable for MD simulations. uq.edu.au The simulation trajectories can be analyzed to determine various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability and flexibility of the molecule and its complexes. researchgate.net

Theoretical Approaches to Chemical Reactivity Prediction

Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. Through quantum mechanical calculations, it is possible to model molecular behavior and understand reactivity patterns without conducting physical experiments. These theoretical approaches are fundamental in fields ranging from materials science to drug discovery.

Fukui function analysis is a method rooted in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. researchgate.netjoaquinbarroso.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. conicet.gov.ar This allows for the prediction of where a molecule will most likely interact with electrophiles or nucleophiles. researchgate.netresearchgate.net

The Fukui function comes in three main forms:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted). This is approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfrontiersin.org

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated). This is approximated by the density of the Highest Occupied Molecular Orbital (HOMO). researchgate.netfrontiersin.org

f0(r) : Predicts the site for a radical attack .

For this compound, these calculations can pinpoint which atoms are most susceptible to chemical reactions. The analysis involves calculating the electron distribution for the neutral molecule, as well as its cationic (N-1 electrons) and anionic (N+1 electrons) states at the same molecular geometry. joaquinbarroso.com The regions with the highest Fukui function values are the most probable centers of reaction. For instance, the carbonyl oxygen and the nitrogen atom of the amide group, along with the chlorinated carbon atoms on the benzene (B151609) ring, are key areas of interest. The analysis reveals which sites are prone to act as electron acceptors (electrophilic sites) and which are prone to act as electron donors (nucleophilic sites). researchgate.net

Table 1: Predicted Reactive Sites in this compound via Fukui Function Analysis

| Atom/Region | Predicted Reactivity | Rationale |

| Carbonyl Oxygen (C=O) | High f+ value | Likely site for nucleophilic attack due to high electronegativity and polarization of the carbonyl bond. |

| Amide Nitrogen (N-H) | Moderate f- value | Can act as a site for electrophilic attack, donating its lone pair of electrons. |

| C3 and C4 on Benzene Ring | High f+ values | The electron-withdrawing effect of the chlorine atoms makes these carbons electrophilic and susceptible to nucleophilic attack. |

| Carbonyl Carbon (C=O) | High f+ value | This carbon is highly electrophilic and a primary target for nucleophiles. |

| Aromatic Ring Carbons | Variable f- and f+ values | The overall ring system can participate in various reactions, with specific sites activated or deactivated by the substituents. |

Note: This table is illustrative, based on general principles of chemical reactivity for similar structures. Precise Fukui values require specific DFT calculations.

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energy changes that occur as reactants transform into products. Using methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. researchgate.net This involves identifying all stable intermediates and, crucially, the high-energy transition states (TS) that connect them. researchgate.netacs.org

For example, a hypothetical hydrolysis of this compound could be modeled to determine if it proceeds via an acidic or basic mechanism, identifying the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent cleavage of the carbon-nitrogen bond. These models provide a step-by-step visualization of bond breaking and formation, along with the associated energetics. researchgate.net

Table 2: Key Parameters in Computational Modeling of a Hypothetical Reaction

| Parameter | Description | Significance |

| Intermediate | A stable species formed during the reaction pathway between reactants and products. | Helps to understand the step-wise nature of the reaction. |

| Transition State (TS) | The highest energy point on the reaction coordinate between an intermediate and the next species. | The energy of the TS determines the activation barrier and the rate of that reaction step. researchgate.net |

| Activation Energy (ΔG‡) | The energy difference between the reactants/intermediates and the transition state. | A higher activation energy corresponds to a slower reaction rate. |

| Rate-Determining Step | The step in the reaction mechanism with the highest activation energy. | This step governs the overall speed of the reaction. nih.gov |

Fukui Function Analysis for Reactive Sites

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Chemical Properties (e.g., antioxidant capacity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its properties or activities. fabad.org.tr For benzamide derivatives, QSAR models can be developed to predict properties like antioxidant capacity. tandfonline.comnih.govirb.hr

The process involves:

Data Collection : Gathering a dataset of benzamide compounds with experimentally measured antioxidant activities (e.g., IC50 values from a DPPH radical scavenging assay). nih.govnih.gov

Descriptor Calculation : For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Extra Trees, Gradient Boosting), a mathematical equation is generated that correlates a selection of the most relevant descriptors to the observed antioxidant activity. nih.govekb.egresearchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. fabad.org.tr

QSAR studies on related aromatic amides and benzimidazoles have shown that descriptors related to electron-donating ability (such as the energy of the HOMO) and the presence of specific functional groups (like methoxy (B1213986) or hydroxyl groups) often have a significant influence on antioxidant capacity. tandfonline.comacs.org A QSAR model for this compound and its analogues would help in predicting the antioxidant potential of newly designed compounds, guiding synthetic efforts toward more potent molecules.

Table 3: Example of Descriptors Used in QSAR for Predicting Antioxidant Capacity

| Descriptor Type | Example Descriptor | Potential Influence on Antioxidant Capacity |

| Electronic | HOMO Energy | Higher HOMO energy often correlates with better radical scavenging ability (easier electron donation). |

| Electronic | Dipole Moment | Can influence solubility and interaction with the reaction medium. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can affect access to reactive sites. |

| Quantum-Chemical | Electrophilicity Index (ω) | Lower electrophilicity can sometimes be associated with higher antioxidant activity. ekb.eg |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophilicity/lipophilicity of the molecule, affecting its distribution in assay systems. |

Note: The specific impact of each descriptor is determined by the final QSAR model equation.

Molecular Docking for Ligand-Protein Interaction Studies (focus on chemical binding, not biological outcome)

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein receptor. mdpi.com The primary goal is to analyze the chemical binding interactions and estimate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). dergipark.org.trscialert.net This analysis focuses on the non-covalent interactions that stabilize the ligand-protein complex.

The key chemical interactions identified through docking include:

Hydrogen Bonds : Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues). researchgate.net

Hydrophobic Interactions : Occur between the nonpolar parts of the ligand (e.g., the dichlorobenzene ring) and nonpolar amino acid residues in the protein's binding pocket.

Van der Waals Forces : General attractive or repulsive forces between the ligand and the protein. auctoresonline.org

Pi-Pi Stacking : Interactions between the aromatic ring of the benzamide and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

In a typical docking study of a benzamide derivative, the 3,4-dichlorophenyl group would likely engage in hydrophobic interactions or halogen bonding, while the amide group is a prime candidate for forming critical hydrogen bonds that anchor the ligand in the binding site. researchgate.netmdpi.com The ethyl group would also contribute to hydrophobic interactions. By analyzing these binding modes, researchers can understand the structural basis for a ligand's affinity to a protein target, which is essential for rational drug design.

Table 4: Typical Chemical Binding Interactions in Ligand-Protein Docking

| Interaction Type | Ligand Moiety (this compound) | Potential Protein Residue Partner |

| Hydrogen Bond | Amide N-H (Donor) | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond | Carbonyl Oxygen (Acceptor) | Serine (Ser), Threonine (Thr), Arginine (Arg) |

| Hydrophobic Interaction | Dichlorobenzene Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Hydrophobic Interaction | Ethyl Group | Alanine (Ala), Valine (Val) |

| Pi-Pi Stacking | Benzene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| Halogen Bond | Chlorine Atoms | Electron-rich atoms like Oxygen or Nitrogen in the protein backbone or side chains. |

Chemical Reactivity and Mechanistic Pathways of 3,4 Dichloro N Ethylbenzamide

Hydrolytic Stability and Decomposition Mechanisms of the Amide Bond

The amide bond in 3,4-dichloro-N-ethylbenzamide, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield 3,4-dichlorobenzoic acid and ethylamine (B1201723). smolecule.comlibretexts.org The reaction's irreversibility is often ensured in acidic conditions by the protonation of the resulting amine, or in basic conditions by the deprotonation of the carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of amides typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group (which is protonated under the acidic conditions) leads to the formation of the corresponding carboxylic acid.

Table 1: General Mechanism of Acid-Catalyzed Amide Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by water on the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking water molecule to the nitrogen atom. |

| 4 | Elimination of the protonated amine (ethylamine) as the leaving group. |

Base-Promoted Hydrolysis Pathways

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process, often referred to as saponification, is generally irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.orgchemistrysteps.com

Studies on the closely related N-ethylbenzamide using density functional theory (DFT) calculations have elucidated the mechanistic pathways of base-catalyzed hydrolysis in a water-cluster model. researchgate.net The reaction proceeds through a tetrahedral intermediate formed by the addition of the hydroxide ion. The breakdown of this intermediate to form the carboxylate and the amine is the rate-determining step. The dichlorinated substituent on the aromatic ring of this compound would further increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion compared to the unsubstituted N-ethylbenzamide.

Table 2: General Mechanism of Base-Promoted Amide Hydrolysis

| Step | Description |

|---|---|

| 1 | Nucleophilic attack by a hydroxide ion (OH⁻) on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate (alkoxide). |

| 3 | Elimination of the amide anion (⁻NHEt) as the leaving group to form the carboxylic acid. |

Reductive Transformations of the Amide Group

The amide functionality of this compound can be reduced to other functional groups, most notably amines, using powerful reducing agents.

Amide to Amine Conversions

One of the most common and effective methods for the reduction of amides to amines is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding the corresponding secondary amine, N-ethyl-1-(3,4-dichlorophenyl)methanamine. libretexts.org The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. The resulting intermediate coordinates to the aluminum, and subsequent elimination of an oxygen-aluminum species, followed by a second hydride attack, leads to the amine product after an aqueous workup. libretexts.orglibretexts.org Other modern reagents and catalytic protocols, often involving silanes, have also been developed for the efficient reduction of amides to amines. organic-chemistry.org

Table 3: Reagents for Amide to Amine Reduction

| Reagent | Product | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | Anhydrous ether or THF, followed by aqueous workup. libretexts.org |

Indirect Routes to Alcohol Derivatives

While direct reduction of an amide to an alcohol is not a standard transformation, an indirect, two-step pathway can be employed. This route first involves the hydrolysis of this compound to its constituent carboxylic acid and amine. As detailed in section 5.1, this can be achieved under either acidic or basic conditions. smolecule.comlibretexts.org Following the hydrolysis and separation of the products, the resulting 3,4-dichlorobenzoic acid can be reduced to (3,4-dichlorophenyl)methanol. This second step typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Transformations Involving the Dichlorinated Aromatic Moiety

Halogen Exchange Reactions

The chlorine atoms on the aromatic ring of this compound serve as potential sites for halogen exchange reactions, a cornerstone of synthetic organic chemistry for creating diverse aryl derivatives. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, metal-catalyzed methods can facilitate this transformation effectively. rsc.org

One such pathway is the aromatic Finkelstein reaction, which typically involves the conversion of aryl chlorides or bromides to aryl iodides. wikipedia.org This transformation is often catalyzed by copper(I) iodide, sometimes in the presence of ligands like diamines, to achieve substitution that is otherwise difficult. wikipedia.org

A related and synthetically powerful transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct method to substitute the chlorine atoms of this compound with various primary or secondary amines, thereby serving as a functional exchange of a halogen for a nitrogen-based group. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the reaction's broad applicability and efficiency. snnu.edu.cn

| Catalyst Generation | Typical Ligands | Substrate Scope & Conditions | Reference |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Primarily for aryl bromides and iodides with secondary amines; often requires higher temperatures. | snnu.edu.cn |

| Bidentate Ligands | BINAP, DPPF | Improved reactivity; reliable extension to primary amines. Prevents catalyst dimerization. | wikipedia.org |

| Sterically Hindered Ligands | X-Phos, (S)-DTBM-SEGPHOS | Allows for coupling of challenging substrates, including aryl chlorides and hindered amines, often under milder conditions. | snnu.edu.cnbeilstein-journals.org |

| Modern Systems | Multiligand-based catalysts | Highly efficient for a broad range of aryl and heteroaryl halides with various amines, including ammonia (B1221849) equivalents. | organic-chemistry.org |

Ring Functionalization and Derivatization

Beyond halogen exchange, the aromatic ring and amide group of this compound can be modified through several strategies.

Directed ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization of aromatic rings. scirp.org For a secondary benzamide (B126) like this compound, the amide group can direct metalation to the C-2 position (ortho to the amide). scirp.orgscirp.org This process involves a "complex-induced proximity effect" (CIPE), where the N-H proton is first removed by a strong base (like sec-butyllithium), and the resulting lithium amide intermediate coordinates a second equivalent of the base, directing deprotonation to the adjacent ortho position. scirp.org The resulting aryllithium species can then react with various electrophiles to introduce new functional groups.

| Electrophile | Introduced Functional Group | Resulting Product Type | Reference |

|---|---|---|---|

| Benzaldehydes (e.g., p-tolualdehyde) | Hydroxy(aryl)methyl | 2-Carbinol-substituted benzamides | scirp.org |

| Ketones | Tertiary alcohol | 2-Tertiary alcohol-substituted benzamides | scirp.org |

| Iodine (I₂) | Iodo | 2-Iodo-3,4-dichloro-N-ethylbenzamide | scirp.org |

| Carbon Dioxide (CO₂) | Carboxylic acid | 2-Carboxy-3,4-dichloro-N-ethylbenzamide | scirp.org |

Derivatization of the Amide Group: The amide linkage itself is a site for chemical modification. Under acidic or basic conditions, it can undergo hydrolysis to yield 3,4-dichlorobenzoic acid and ethylamine. smolecule.comwdh.ac.id For analytical purposes, the active hydrogen on the amide nitrogen can be replaced with a nonpolar moiety to increase volatility for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com A common method is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a more stable and volatile TBDMS derivative. sigmaaldrich.com

Photochemical and Other Abiotic Reaction Pathways

The environmental fate and reactivity of this compound can be influenced by non-biological processes. One of the primary abiotic degradation pathways for compounds containing an amide bond is hydrolysis, which can occur without enzymatic catalysis, particularly in aqueous environments with acidic or basic pH. wdh.ac.id

Additionally, the presence of a dichlorinated aromatic ring suggests susceptibility to photochemical reactions. Halogenated aromatic compounds are known to undergo photodegradation, often through pathways such as reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. mdpi.com Such reactions can be initiated by direct absorption of UV light or mediated by photocatalysts present in the environment. beilstein-journals.orgutah.edu These processes can lead to the gradual breakdown of the molecule into less halogenated intermediates.

Investigation of Intermolecular Interactions and Complexation Behavior

The functional groups within this compound facilitate a range of non-covalent interactions that govern its physical properties and interactions with other molecules. The amide group, with its N-H proton (hydrogen bond donor) and carbonyl oxygen (hydrogen bond acceptor), is a primary site for forming strong, directional hydrogen bonds.

The molecule also exhibits complexation behavior, as seen in the directed ortho-metalation process where it forms an intermolecular complex with the lithium-based reagent to facilitate a regioselective reaction. scirp.orgscirp.org Furthermore, the electronic characteristics of the molecule—an electron-rich amide system and a relatively electron-poor dichlorophenyl ring—make it a candidate for forming charge-transfer (CT) complexes. mdpi.com Analogous to other benzamide derivatives, it could interact with suitable π-acceptor molecules (like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or π-donors, stabilized by forces including π-π stacking and hydrogen bonding. mdpi.com The electron-withdrawing chlorine atoms can also enhance binding affinity in molecular complexes. evitachem.com

| Type of Interaction | Responsible Molecular Feature(s) | Significance | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Dictates crystal packing, solubility, and receptor binding. | mdpi.com |

| Organometallic Complexation | Amide group (specifically the lithium amide anion) | Directs regioselective chemical reactions (e.g., DoM). | scirp.orgscirp.org |

| Charge-Transfer (CT) Interactions | Dichlorophenyl ring (acceptor) and amide system (donor) | Formation of stable complexes with electron donor/acceptor molecules. | mdpi.com |

| π-π Stacking | Aromatic phenyl ring | Contributes to the stability of molecular aggregates and complexes. | mdpi.com |

| Hydrophobic Interactions | Ethyl group, phenyl ring | Influences binding to nonpolar pockets in biological targets. | evitachem.com |

Applications of 3,4 Dichloro N Ethylbenzamide and Benzamide Scaffolds in Advanced Materials Science

Integration into Polymeric Structures

The incorporation of benzamide (B126) moieties into polymer backbones is a well-established strategy for creating materials with enhanced performance characteristics. The amide linkage provides a combination of stability and polarity, influencing the polymer's macroscopic properties.

High-performance polymers are engineered to withstand extreme conditions, including high temperatures, corrosive environments, and significant mechanical stress. The integration of benzamide units into polymer chains is a key strategy for achieving these properties. The rigid aromatic ring of the benzamide contributes to thermal stability and mechanical strength, while the amide group's ability to form strong intermolecular hydrogen bonds enhances chain cohesion and packing efficiency. mdpi.com This reduces the polymer's free volume and can improve barrier properties against gases and liquids. mdpi.com

In one study, polyimides containing amide moieties were synthesized, and their water vapor barrier properties were evaluated. The results demonstrated that increasing the content of amide groups in the polymer main chain effectively improved the material's resistance to water vapor transmission. mdpi.com The introduction of amide moieties enhances intermolecular interactions through hydrogen bonding, which is beneficial for improving barrier properties. mdpi.com The specific structure of 3,4-dichloro-N-ethylbenzamide, with its dichlorinated phenyl ring, could further enhance properties such as flame retardancy and thermal stability if integrated into a polymer backbone.

Table 1: Impact of Amide Moiety Content on Polyimide Film Properties

| DABA Content (mol%) | Water Absorption (%) | Water Vapor Transmission Rate (WVTR) (g·(m²·24 h)⁻¹) |

| 0 | 0.85 | 8.2365 |

| 25 | 1.36 | 4.9654 |

| 50 | 1.83 | 2.5487 |

| 75 | 2.35 | 1.1578 |

| 100 | 2.87 | 0.8670 |

| This interactive table is based on research findings on polyimides synthesized with 4,4′-diaminobenzailide (DABA). mdpi.com The data illustrates the direct correlation between the concentration of amide moieties and the enhancement of water vapor barrier properties. |

Organic-inorganic hybrid materials combine the distinct properties of organic molecules (like flexibility and functionality) with those of inorganic materials (like rigidity and thermal stability) at a nanometric scale. mdpi.com The sol-gel process is a common method for creating these materials, allowing for the formation of an inorganic network around organic components at low temperatures. mdpi.com

Benzamide derivatives can be used as the organic component in these syntheses. researchgate.net For instance, a novel organic-inorganic hybrid salt has been used as a catalyst for the synthesis of N,N′-alkylidene bisamides from benzamide and aromatic aldehydes. researchgate.net This demonstrates the utility of the benzamide structure in facilitating chemical transformations within a hybrid material framework. This compound could serve as a functional organic precursor in such systems. Its incorporation could introduce hydrophobicity and specific electronic properties derived from the dichlorinated ring, tailoring the final hybrid material for applications such as specialized catalysts or functional coatings. csic.es The synthesis of these materials often involves self-assembly of nanostructured building units to create multifunctional catalysts that combine catalytic efficiency with rapid diffusion of reactants and products. csic.es

Design of High-Performance Polymers with Benzamide Moieties

Functional Materials Development

The unique electronic and self-assembly properties of benzamide scaffolds make them valuable in the development of functional materials, ranging from optical components to advanced sensors.

Liquid crystals (LCs) possess properties between those of conventional liquids and solid crystals, making them essential for display technologies. The formation of liquid crystalline phases is often driven by the molecular geometry and intermolecular interactions of the constituent molecules. Benzamide derivatives, with their rigid, anisotropic structures, are excellent candidates for forming LC phases. beilstein-journals.org The presence of polar groups and potential for hydrogen bonding can lead to the self-assembly of benzamide molecules into ordered structures, such as smectic or columnar mesophases. beilstein-journals.orgnih.gov For example, studies have shown that combining benzamide-based benzonitriles with imidazolium (B1220033) bromide-based ionic liquids can induce the formation of columnar mesophases, which exhibit anisotropic ion conductivity. nih.gov

In the field of optoelectronics, benzamide derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs). ontosight.aiambeed.com The fluorescent properties of some benzamide structures make them suitable as emitters or host materials in the emissive layer of an OLED. ontosight.ai The ability to tune the electronic properties by modifying substituents on the benzamide scaffold allows for the development of materials with specific emission colors and efficiencies. The electron-withdrawing nature of the chlorine atoms in this compound could influence the molecule's energy levels, potentially making it a useful component in the design of new optoelectronic materials. ontosight.ai

Table 2: Examples of Benzamide Scaffolds in Liquid Crystal Formation

| Benzamide Derivative Type | Observed Mesophase | Key Structural Feature | Potential Application |

| N-(4-cyanophenyl)-3,4,5-tri(dodecyloxy)benzamide (with ionic liquid) | Columnar | Benzonitrile and long alkyl chains | Anisotropic ion-conductors nih.gov |

| Amides with isoxazole (B147169) rings | Nematic and Smectic A | Isoxazole core | Display technologies beilstein-journals.org |

| Amides with isoxazoline (B3343090) rings | Smectic A | Isoxazoline core | Display technologies beilstein-journals.org |

| Benzoic acid-based monoacrylate dimers | Smectic A | Hydrogen-bonded benzoic acid | Porous polymer membranes acs.org |

| This interactive table summarizes research on various benzamide and benzoic acid derivatives and their liquid crystalline properties, highlighting the versatility of the amide scaffold in creating ordered materials. |

The benzamide scaffold is a versatile platform for designing chemosensors and other nanomaterials. The amide proton (N-H) is a key functional group that can participate in hydrogen bonding and deprotonation, making it highly sensitive to its chemical environment. tandfonline.com This property has been exploited to develop highly selective sensors. For instance, a chemosensor based on benzamide hydrazones was designed for the detection of cyanide ions. tandfonline.com The sensing mechanism involves the deprotonation of the N-H group upon interaction with cyanide, leading to a measurable colorimetric change. tandfonline.com

Benzamide scaffolds are also used to construct nanomaterials for applications in tissue engineering and drug delivery. nih.gov These scaffolds can provide a structural matrix that supports cell growth and can be functionalized to control biological interactions. mdpi.com The compound this compound, with its reactive N-H group and functionalizable aromatic ring, could be a valuable component in the development of new sensing technologies. researchgate.netnih.gov Its structure could be adapted to create receptors for specific analytes or integrated into polymeric nanoparticles for targeted sensing applications.

Liquid Crystalline Materials and Optoelectronic Components (e.g., OLEDs)

Role as Chemical Building Blocks for Complex Molecular Architectures

Beyond their direct use in materials, benzamides, including this compound, are fundamental building blocks in organic synthesis. mdpi.com They serve as versatile starting materials for constructing more complex molecules with desired functionalities. The amide bond itself is a stable yet reactive functional group, and the aromatic ring can undergo various substitution reactions.

Compounds like 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, which shares the dichlorobenzamide core, highlight the synthetic versatility of this class of molecules. smolecule.com The chlorine atoms on the benzene (B151609) ring can undergo nucleophilic substitution, allowing for the introduction of new functional groups, while the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. smolecule.com This reactivity makes this compound a useful intermediate for synthesizing a wide array of derivatives for applications in medicinal chemistry and materials science. smolecule.comtandfonline.comresearchgate.net The presence of two chlorine atoms offers opportunities for regioselective functionalization, further expanding its utility as a scaffold for complex molecular design. rsc.org

Environmental Transformation and Degradation Pathways of Halogenated N Ethylbenzamides

Biotic Degradation Mechanisms and Microbial Metabolism

Microbial metabolism is a key driver for the breakdown of organic contaminants in soil and water. Bacteria and fungi possess diverse enzymatic systems capable of transforming or completely mineralizing complex synthetic molecules.

Under aerobic (oxygen-present) conditions, microorganisms are known to degrade chlorinated aromatic compounds. A common initial step in the biodegradation of chlorinated benzenes is an attack by dioxygenase enzymes. ub.edu This enzymatic action introduces two hydroxyl groups onto the aromatic ring, forming a chlorocatechol. ub.eduepa.gov This intermediate is then susceptible to ring cleavage, leading to further breakdown.

For 3,4-dichloro-N-ethylbenzamide, two primary aerobic pathways are likely:

Amide Hydrolysis: Similar to chemical hydrolysis, microbial enzymes, specifically amidases, can cleave the amide bond. This would produce 3,4-dichlorobenzoic acid and ethylamine (B1201723), which can then serve as substrates for further microbial metabolism. nih.gov Studies on the herbicide pronamide, which contains a 3,5-dichlorobenzamide (B1294675) moiety, show it is metabolized in soil, indicating the susceptibility of the dichlorinated ring structure to microbial action. epa.gov

Dioxygenase Attack: Bacteria may directly attack the chlorinated aromatic ring. Research on the biodegradation of 3,4-dichloronitrobenzene (B32671) demonstrated that bacteria like Diaphorobacter sp. utilize a nitroarene dioxygenase to initiate degradation, releasing nitrite. nih.gov An analogous dioxygenase could attack the 3,4-dichlorophenyl ring of the benzamide (B126), leading to dechlorination and subsequent ring opening.

The rate of aerobic biodegradation can be influenced by several factors, including the concentration of the compound, the presence of other carbon sources, and the acclimation of the microbial community. epa.govfrontiersin.orgenviro.wiki

In anaerobic (oxygen-absent) environments, such as saturated soils, sediments, and certain groundwater zones, different microbial processes dominate. For chlorinated compounds, reductive dechlorination is a significant anaerobic pathway. In this process, bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with hydrogen. This would transform this compound sequentially into 3-chloro-N-ethylbenzamide and 4-chloro-N-ethylbenzamide, and potentially further to N-ethylbenzamide. While often slower than aerobic degradation, anaerobic processes are crucial for the remediation of sites contaminated with highly chlorinated chemicals. frontiersin.orgenviro.wiki

Aerobic Biodegradation in Soil and Water

Characterization of Environmental Metabolites and Transformation Products

Identifying the metabolites and transformation products of this compound is essential for a complete understanding of its environmental risk. Based on the degradation pathways discussed, a set of likely metabolites can be predicted.

The most probable initial transformation products would result from hydrolysis of the amide bond, yielding 3,4-dichlorobenzoic acid and ethylamine . nih.gov This is supported by metabolic studies of the closely related p-chloro-N-ethylbenzamide, which produced p-chlorohippuric acid (a derivative of p-chlorobenzoic acid) and ethylamine. nih.gov

Further degradation would likely involve the breakdown of these primary metabolites.

3,4-dichlorobenzoic acid can be further metabolized by microorganisms. This typically proceeds through hydroxylation to form chlorocatechols, followed by enzymatic ring cleavage. epa.gov

Ethylamine is a simple organic amine and is readily used as a carbon and nitrogen source by a wide variety of microorganisms.

Reductive dechlorination under anaerobic conditions would produce monochloro-N-ethylbenzamide isomers. Photodegradation could also lead to dechlorinated and hydroxylated versions of the parent compound.

Table 2: Summary of Predicted Environmental Metabolites of this compound

| Pathway | Metabolite/Transformation Product | Resulting From |

|---|---|---|

| Biotic/Abiotic Hydrolysis | 3,4-dichlorobenzoic acid | Cleavage of the amide bond |

| Biotic/Abiotic Hydrolysis | Ethylamine | Cleavage of the amide bond |

| Anaerobic Biodegradation | 3-chloro-N-ethylbenzamide | Reductive dechlorination |

| Anaerobic Biodegradation | 4-chloro-N-ethylbenzamide | Reductive dechlorination |

| Aerobic Biodegradation | Dichlorinated catechol derivatives | Dioxygenase attack on the aromatic ring |

| Photodegradation | Monochloro-N-ethylbenzamide isomers | Reductive dechlorination |

Sorption and Transport Phenomena in Geochemical Matrices

The environmental mobility and fate of this compound are intrinsically linked to its interaction with soil and sediment components. Sorption to geochemical matrices is a critical process that dictates the concentration of the compound in the soil solution, thereby influencing its potential for transport to groundwater, uptake by organisms, and availability for degradation. The behavior of this halogenated N-ethylbenzamide is largely governed by its physicochemical properties and the characteristics of the surrounding soil environment, such as organic matter content, clay mineralogy, and pH.

While specific studies on the sorption and transport of this compound are not extensively available in public literature, significant insights can be drawn from research on its primary degradation product, 3,4-dichloroaniline (B118046) (3,4-DCA). The transformation of the parent benzamide to the more mobile and persistent aniline (B41778) derivative is a key consideration in its environmental risk assessment. The sorption behavior of 3,4-DCA has been the subject of detailed investigation, providing a crucial proxy for understanding the long-term fate of contaminants in this class.

Research indicates that the sorption of 3,4-DCA to soil is a significant process, with up to 90.5% of the applied amount being adsorbed to certain soil types within 24 hours of equilibration. epa.gov This strong association with the solid phase reduces its immediate leaching potential. The primary mechanism controlling the sorption of 3,4-DCA in soil is its partitioning into soil organic matter. nih.gov Consequently, a strong positive correlation is consistently observed between the sorption coefficient and the organic carbon content of the soil. nih.gov

The Freundlich isotherm model has been shown to effectively describe the sorption of 3,4-DCA, indicating a heterogeneous distribution of sorption sites on the soil particles. nih.gov The Freundlich adsorption coefficient (Kf) is a key parameter derived from these studies, quantifying the adsorption capacity of the soil. The organic carbon-normalized sorption coefficient (Koc) is another critical parameter, which allows for the comparison of sorption potential across different soils by normalizing the distribution coefficient (Kd) to the fraction of organic carbon. chemsafetypro.com A high Koc value signifies a greater tendency for the chemical to be sorbed by the soil and, therefore, less mobility. chemsafetypro.com

The influence of soil pH on the sorption of 3,4-DCA is also a significant factor. Studies have demonstrated that a decrease in soil pH (i.e., more acidic conditions) can lead to increased sorption, while liming of acidic soils, which raises the pH, can reduce the sorption capacity by as much as 50%. nih.gov This is attributed to the fact that at lower pH, the aniline compound can become protonated, leading to stronger electrostatic interactions with negatively charged soil colloids.

The transport of these compounds through the soil profile is inversely related to their sorption. Compounds with low sorption coefficients are more mobile and have a higher potential to leach into groundwater. oregonstate.edu Soil column leaching studies are standard methods used to assess this potential. oecd.orgoecd.org For compounds like 3,4-DCA, while the initial sorption is strong, desorption can occur, leading to a slow release of the contaminant back into the soil solution over time, creating a potential for long-term, low-level contamination of water resources.

The following tables present research findings on the sorption of the key transformation product, 3,4-dichloroaniline (3,4-DCA), in various agricultural soils. These data are essential for modeling the environmental transport and predicting the potential for water resource contamination.

Sorption Coefficients for 3,4-Dichloroaniline in Various Soils

Table 1: Freundlich and Distribution Coefficients for 3,4-DCA Adsorption

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kf (µg1-1/n L1/n g-1) | 1/n | Kd (L kg-1) | Koc (L kg-1) | Reference |

| Sandy Clay Loam | 2.50 | 25.0 | 6.2 | 48.9 | 0.83 | 30.5 - 42.1 | 1220 - 1684 | nih.gov |

| Clay | 2.80 | 45.0 | 7.8 | 25.3 | 0.87 | 17.2 - 22.8 | 614 - 814 | nih.gov |

| Loam | 1.20 | 18.0 | 5.3 | 20.1 | 0.85 | 13.1 - 17.5 | 1092 - 1458 | nih.gov |

| Calcareous Soil | 0.80 | 15.0 | 8.1 | 6.5 | 0.90 | 4.9 - 6.1 | 613 - 763 | nih.gov |

| Elmton Sandy Clay Loam | 2.5 | 30.6 | 7.7 | 42.6 | 0.82 | 29.2 | 1168 | epa.gov |

| Marques de Tamarit Sandy Clay Loam | 1.1 | 35.8 | 8.1 | 14.8 | 0.86 | 10.5 | 955 | epa.gov |

| Pavia Loamy Sand | 0.7 | 5.2 | 6.3 | 16.5 | 0.77 | 9.7 | 1386 | epa.gov |

Desorption Data for 3,4-Dichloroaniline

Table 2: Freundlich and Distribution Coefficients for 3,4-DCA Desorption

| Soil Type | Kf,des (µg1-1/n L1/n g-1) | 1/ndes | Kd,des (L kg-1) | Koc,des (L kg-1) | Reference |

| Elmton Sandy Clay Loam | 82.3 | 0.89 | 63.8 | 2552 | epa.gov |

| Marques de Tamarit Sandy Clay Loam | 29.8 | 0.94 | 24.3 | 2209 | epa.gov |

| Pavia Loamy Sand | 31.6 | 0.86 | 22.4 | 3200 | epa.gov |

These data illustrate the variability in sorption and desorption based on soil characteristics. The higher Kf,des and Kd,des values for desorption compared to adsorption in some cases suggest a degree of irreversible binding or hysteresis, where the compound is more strongly retained by the soil once sorbed. This phenomenon has significant implications for its long-term persistence and bioavailability in the environment.

Future Perspectives and Emerging Research Avenues for Halogenated Benzamide Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are becoming central to the synthesis of halogenated benzamides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.orgrroij.com Key innovations focus on catalytic processes, the use of sustainable solvents, and novel reaction conditions. rroij.com

Recent advancements include photocatalytic strategies that enable chemical transformations under mild conditions. researchgate.net For instance, photocatalysis in aqueous micellar media, using catalysts like methylene (B1212753) blue with blue LEDs, allows for the activation of strong carbon-halide bonds in chlorinated benzamides. researchgate.net This approach facilitates reactions such as C-H arylation and N-dealkylation. researchgate.net Another green method involves the use of room temperature ionic liquids for synthesis, demonstrating an environmentally friendly approach. mdpi.comresearchgate.net The pharmaceutical industry, a major user of amide bond formation reactions, is actively seeking catalytic or direct amide formation methods that are more atom-efficient and utilize greener solvents like water. rsc.org Research has demonstrated the feasibility of forming amide bonds under aqueous micellar conditions, significantly reducing the reliance on volatile and often hazardous organic solvents. rsc.org

Mechanochemical methods, which involve reactions conducted by grinding solids together with minimal or no solvent, are also gaining traction. acs.org An Iridium-catalyzed ortho-C–H iodination of benzamides has been successfully performed mechanochemically, reducing the need for solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and shortening reaction times while achieving high yields and selectivity. acs.org

Table 1: Selected Green Chemistry Approaches for Halogenated Benzamide (B126) Synthesis

| Method/Reaction | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Photocatalytic C-H Arylation / N-dealkylation | Methylene blue | Aqueous micellar media, blue LEDs | Mild conditions, activates strong C-X bonds. | researchgate.net |

| Photocatalytic Intramolecular Cyclization | fac-Ir(ppy)₃ | Not specified | High efficiency with bromo-, chloro-, and fluoro-derivatives. | rsc.org |

| Ir-catalyzed ortho-C–H Iodination | Iridium catalyst, Acid additives | Mechanochemical (ball-milling) | Minimized solvent use (HFIP), shorter reaction times, high yield. | acs.org |

| Catalytic Amide Formation | Various | Aqueous micellar conditions | Reduces dependence on polar aprotic solvents. | rsc.org |

| Ion-Associate Complex Formation | None specified | Deionized water, room temperature | Environmentally friendly, simple ion-associate reaction. | mdpi.comresearchgate.net |

Exploration of Novel Supramolecular Assemblies

The study of supramolecular chemistry, which focuses on non-covalent interactions, is opening new avenues for designing functional materials from halogenated benzamides. acs.org Crystal engineering leverages interactions like hydrogen bonds, halogen bonds, and π–π stacking to construct ordered supramolecular architectures. mdpi.com

Hydrogen bonding is a primary force in the self-assembly of benzamide-containing structures. For example, X-ray analysis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide reveals intermolecular hydrogen bonds between the N—H proton and a carbonyl oxygen atom, influencing the crystal packing. researchgate.net Halogen bonds, the non-covalent interactions involving halogen atoms, are also recognized as significant in directing crystal structures and designing functional materials. mdpi.com

A particularly innovative approach involves the use of supramolecular nanocapsules as reaction vessels. Self-assembled chiral nanocapsules made from modified β-cyclodextrins have been used for the kinetic resolution of primary amines through enantioselective N-acylation with acyl chlorides, including dichlorobenzoyl chloride. kochi-tech.ac.jp X-ray crystallography of a related inclusion complex showed that both the carbonyl oxygen and a chlorine atom of the acyl chloride formed hydrogen bonds within the nanocapsule's cavity, demonstrating the directing influence of these non-covalent interactions at a molecular level. kochi-tech.ac.jp These studies underscore the potential to control reactivity and selectivity by manipulating the supramolecular environment.

Predictive Modeling of Chemical Behavior in Complex Systems

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and forecasting the behavior of halogenated benzamides. orientjchem.org These methods provide insights into molecular properties, reaction mechanisms, and potential biological interactions, guiding experimental design and accelerating research.

Density Functional Theory (DFT) is widely used to calculate the electronic and geometric properties of benzamide derivatives. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO orbitals provides an indication of the molecule's stability and reactivity. mdpi.comresearchgate.net Such studies have been applied to complexes of benzamide derivatives, correlating theoretical calculations with experimental data from UV-Vis and NMR spectroscopy. mdpi.comresearchgate.net

Machine learning is also emerging as a powerful predictive tool. Hybrid approaches that combine differential equation models of reaction kinetics with machine learning algorithms can accurately predict the time-dependent concentrations of reactants and products. orientjchem.org These models can achieve high accuracy, with R² values exceeding 0.99, enabling real-time monitoring and optimization of chemical processes. orientjchem.org For drug discovery applications, in silico methods like molecular docking are used to predict the binding affinity of benzamide derivatives to biological targets, such as enzymes. researchgate.netudhtu.edu.ua Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted using web-based tools that employ quantitative structure–activity relationship (QSAR) models. mdpi.com

Table 2: Predictive Modeling Techniques Applied to Benzamide Systems

| Technique | Application | Predicted Properties | Key Findings | Source(s) |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, HOMO-LUMO gap, MEP | Provides insights into molecular stability and reactivity; correlates with experimental spectra. | mdpi.comresearchgate.net |

| Molecular Docking | In silico biological screening | Binding affinity, interaction modes | Identifies potential enzyme inhibitors and guides lead compound selection. | researchgate.netudhtu.edu.ua |

| Machine Learning / Differential Equations | Process modeling | Time-dependent species concentration | Enables highly accurate prediction of reaction dynamics for process optimization. | orientjchem.org |

| ADMET Prediction | In silico property screening | Aquatic toxicity, biological effects | Forecasts environmental and biological effects based on molecular structure. | mdpi.com |

Development of Advanced Analytical Strategies for Detection and Quantitation